molecular formula C11H13N3O B8306438 2-(2-Oxazolin-2-ylamino)-isoindoline

2-(2-Oxazolin-2-ylamino)-isoindoline

Cat. No. B8306438
M. Wt: 203.24 g/mol
InChI Key: XBQIKUVBLLRHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04221798

Procedure details

3.2 ml of (0.027 M) chlorethyl isocyanate in 15 ml of toluene are added dropwise to 5 g of (0.027 M) 2-amino-isoindoline in 100 ml toluene at a temperature of 20° to 30° C. After 1 hour, the precipitate is sucked off, washed with toluene and dried.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]=[C:5]=[O:6].[NH2:7][N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1>C1(C)C=CC=CC=1>[O:6]1[CH2:2][CH2:3][N:4]=[C:5]1[NH:7][N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
5 g
Type
reactant
Smiles
NN1CC2=CC=CC=C2C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1C(=NCC1)NN1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.